molecular formula C11H13F2NO4 B7434802 2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide

2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide

Cat. No. B7434802
M. Wt: 261.22 g/mol
InChI Key: CPDRXGLMZBPGKU-UHFFFAOYSA-N
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Description

2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DFB or DFB-OMe and is a derivative of benzamide. In

Mechanism of Action

The mechanism of action of 2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in repairing DNA damage in cells. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects
In addition to its antitumor activity, 2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide has been shown to have other biochemical and physiological effects. Studies have shown that DFB-OMe exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. However, one of the limitations of using DFB-OMe is its toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide. One area of research is the development of more potent and selective PARP inhibitors based on the structure of DFB-OMe. Another area of research is the investigation of the potential use of DFB-OMe in combination with other cancer therapies to enhance their efficacy. Additionally, further studies are needed to explore the anti-inflammatory and neuroprotective effects of DFB-OMe and its potential applications in the treatment of neurodegenerative diseases.
Conclusion
2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide is a chemical compound that has shown promising results in various areas of scientific research. Its potent antitumor activity, anti-inflammatory effects, and neuroprotective effects make it a valuable tool for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. Further research is needed to explore its full potential and identify new applications for this compound.

Synthesis Methods

The synthesis of 2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide involves the reaction of 2,3-difluoro-4-hydroxybenzoic acid with 1,3-dimethoxy-2-propanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield the final product, DFB-OMe.

Scientific Research Applications

2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of DFB-OMe is in the field of cancer research. Studies have shown that DFB-OMe exhibits potent antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells.

properties

IUPAC Name

2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO4/c1-18-5-6(4-15)14-11(17)7-2-3-8(16)10(13)9(7)12/h2-3,6,15-16H,4-5H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDRXGLMZBPGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CO)NC(=O)C1=C(C(=C(C=C1)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-difluoro-4-hydroxy-N-(1-hydroxy-3-methoxypropan-2-yl)benzamide

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